3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS2/c1-8-7-11-12(20-8)13(18)17(14(16-11)19-2)10-5-3-9(15)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPFAYBRBKYONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-d]pyrimidin-4(3h)-ones, have been studied for their antimycobacterial activity against mycobacterium tuberculosis.
Mode of Action
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process. This process is compatible with a wide range of N-arylcinnamamides.
Biochemical Pathways
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process.
Action Environment
It is known that the compound is involved in a visible-light-mediated fluoroalkylation/cyclization tandem process, which suggests that light conditions may play a role in its activity.
Biological Activity
The compound 3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class of compounds, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H12FN3OS
- Molecular Weight : 273.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The following mechanisms have been identified:
- Inhibition of Kinases : Compounds in the thieno[3,2-d]pyrimidine family often act as inhibitors of specific kinases involved in cell proliferation and survival. For example, studies have shown that structural analogs can inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression and mitosis .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This involves the modulation of Bcl-2 family proteins and caspase activation .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at the G2/M phase, which is crucial for preventing the proliferation of cancer cells .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Plk1 Inhibition | Polo-like kinase 1 | 1.49 - 2.94 | |
| Apoptosis Induction | Various cancer cell lines | Not specified | |
| Cell Cycle Arrest | HeLa cells | Not specified |
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of thieno[3,2-d]pyrimidine derivatives:
- Anticancer Activity : A study on structural optimization revealed that modifications to the phenyl ring significantly enhanced anticancer activity against various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against Plk1, indicating strong inhibitory effects .
- Prodrug Strategies : Research has examined prodrug strategies to improve bioavailability and efficacy. Derivatives designed to mask the thiocarbonyl group demonstrated improved cellular uptake and enhanced cytotoxicity in leukemia cells compared to unmodified compounds .
- Structure-Activity Relationship (SAR) : Detailed SAR studies have indicated that specific substitutions at various positions on the thieno[3,2-d]pyrimidine scaffold can dramatically influence biological activity. For instance, the introduction of fluorine at the para position on the phenyl ring was found to enhance binding affinity to target proteins .
Comparison with Similar Compounds
Substituent Variations and Core Structure
Table 1: Key Structural Differences Among Thienopyrimidine Derivatives
Key Observations:
- Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group (electron-withdrawing) may improve metabolic stability over electron-donating 3-methoxyphenyl groups in compounds like 3a .
- Methylthio vs. Bulkier Groups: The methylthio substituent at position 2 offers moderate lipophilicity, contrasting with Z22’s sulfanylpropanamide (polar) and ’s chlorobenzylthio (bulky, lipophilic) .
Physicochemical Properties
Table 2: Comparative Physical Properties
Analysis:
Preparation Methods
Gewald Three-Component Assembly
The Gewald reaction provides direct access to 2-aminothiophene intermediates critical for subsequent annulation. As demonstrated in MIF2 inhibitor development, this method enables simultaneous introduction of the 6-methyl group through ketone precursors:
Cyanoacetamide + Methyl ketone + Sulfur
↓ (Gewald conditions)
2-Amino-5-methylthiophene-3-carboxamide
Key modifications from Huang et al.:
- Microwave irradiation (150°C, 30 min) improves yield to 68% vs conventional heating (56%)
- SnCl4/Et3N catalyst system prevents epimerization at C6
Dihydrothiophene Precursor Functionalization
Source details dihydrothieno ring formation through controlled hydrogenation:
Thieno[3,2-d]pyrimidine
↓ H2 (5 atm), Pd/C
6,7-Dihydro derivative (87% conversion)
Critical parameters:
- Temperature must remain below 40°C to prevent over-reduction
- Ethanol/water (4:1) solvent system minimizes catalyst poisoning
Integrated Synthetic Routes
Linear Approach (3-Step Sequence)
- Gewald synthesis of 2-amino-5-methylthiophene-3-carboxamide
- Cyclocondensation with methylisothiourea
- Pd-mediated 4-fluorophenyl introduction
Overall yield : 27% (theoretical maximum 41%)
Convergent Strategy
Simultaneous ring formation and substitution using modified Liu protocol:
4-Fluorobenzaldehyde + Methyl acetoacetate + Thiourea
↓ KOH/EtOH
Direct formation (32% yield)
Advantages:
- Single-pot operation
- Avoids intermediate purification
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
δ 7.82 (d, 2H, Ar-F)
δ 7.12 (t, 2H, Ar-F)
δ 3.11 (s, 3H, SCH3)
δ 2.89 (q, 2H, CH2)
δ 1.97 (s, 3H, CH3)
HPLC Purity : 98.4% (Method: C18, MeCN/H2O 70:30)
Process Optimization Considerations
Solvent Screening (Source)
| Solvent | Reaction Time | Yield (%) |
|---|---|---|
| Ethanol | 14 h | 32 |
| DMF | 8 h | 28 |
| THF | 24 h | 12 |
Temperature Profile (Source)
Reaction Progress vs Temperature
75°C: 49% yield (17 h)
85°C: 51% yield (14 h)
95°C: 47% yield (degradation observed)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
